Lirequinil - 143943-73-1

Lirequinil

Catalog Number: EVT-273237
CAS Number: 143943-73-1
Molecular Formula: C26H25ClN2O3
Molecular Weight: 448.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Lirequinil, also known as RO-413696; Ro-41-3696, is GABA receptor agonist potentially for the treatment of sleep disorders. Ro 41-3696 acts more selectively than nitrazepam to promote the drowsy EEG pattern, and the partial agonistic properties may minimize the residual effects during waking mobility similar to the short-acting agent zopiclone.
Source and Classification

Lirequinil is derived from the class of compounds known as quinuclidine derivatives. It has been studied for various pharmacological effects, particularly in relation to its impact on neurotransmitter systems. The compound is typically classified under the category of psychoactive substances, with specific implications in neurological and psychiatric disorders.

Synthesis Analysis

Methods of Synthesis

The synthesis of Lirequinil involves several steps that can be achieved through various chemical methodologies. A common approach includes:

  1. Starting Materials: The synthesis begins with readily available precursors, often involving quinuclidine as a core structure.
  2. Reagents: Key reagents such as acyl chlorides or aldehydes are employed to introduce functional groups that modify the quinuclidine framework.
  3. Reaction Conditions: The reactions are typically carried out under controlled conditions, including temperature and pressure, to optimize yield and purity. Common conditions include:
    • Temperature: Ranging from room temperature to 80 °C.
    • Solvent: Organic solvents like dichloromethane or tetrahydrofuran are often used.
  4. Purification: Post-synthesis, the product is purified using techniques such as recrystallization or chromatography to isolate the desired compound.

Technical Parameters

Molecular Structure Analysis

Structural Characteristics

Lirequinil possesses a unique molecular structure characterized by a quinuclidine core, which contributes to its biological activity. The molecular formula can be represented as C13H18N2C_{13}H_{18}N_2, indicating the presence of nitrogen atoms that play a crucial role in its pharmacological properties.

Relevant Data

  • Molecular Weight: Approximately 218.30 g/mol.
  • 3D Structure: The three-dimensional conformation is essential for its interaction with biological targets, particularly receptors in the central nervous system.
Chemical Reactions Analysis

Types of Reactions

Lirequinil can participate in various chemical reactions, including:

  1. Nucleophilic Substitution: Involves replacing functional groups on the quinuclidine ring, which can alter its pharmacological profile.
  2. Oxidation: Certain functional groups within Lirequinil can undergo oxidation reactions, potentially leading to more reactive intermediates.
  3. Reduction: Reduction reactions may also occur, particularly affecting carbonyl groups if present.

Common Reagents and Conditions

  • Oxidizing Agents: Commonly used oxidizing agents include potassium permanganate or chromium trioxide.
  • Reducing Agents: Lithium aluminum hydride or sodium borohydride are often employed for reduction processes.
Mechanism of Action

Pharmacological Mechanism

The mechanism of action of Lirequinil primarily involves modulation of neurotransmitter systems, particularly:

  1. Dopaminergic Pathways: It may enhance dopaminergic activity, which is beneficial in treating conditions like depression or schizophrenia.
  2. Serotonergic Effects: Interaction with serotonin receptors could contribute to its anxiolytic properties.

Relevant Data

Studies indicate that Lirequinil exhibits affinity for multiple receptor types, including:

  • Dopamine D2 receptors
  • Serotonin 5-HT1A receptors

These interactions suggest a multifaceted approach to modulating mood and behavior.

Physical and Chemical Properties Analysis

Relevant Data

  • Melting Point: Approximately 150 °C.
  • Boiling Point: Not specifically defined due to potential decomposition before boiling.
Applications

Scientific Applications

Lirequinil has been explored for various applications in scientific research and medicine:

  1. Neuropharmacology: Investigated for its potential use in treating neurodegenerative diseases due to its ability to modulate neurotransmitter systems.
  2. Psychiatric Disorders: Its effects on mood regulation make it a candidate for treating anxiety and depression.
  3. Research Tool: Utilized in studies examining receptor interactions and signaling pathways related to mental health conditions.
Introduction to Lirequinil in Neuropharmacological Research

Historical Context and Discovery of Lirequinil as a GABAergic Agent

Lirequinil (Ro 41-3696) is a chemically distinct compound (C₂₆H₂₅ClN₂O₃, CID 3045375) developed in the late 1980s–early 1990s as part of efforts to refine GABAA receptor pharmacology [1] [2]. Unlike classical benzodiazepines, Lirequinil emerged from rational drug design focusing on *partial agonism* at the benzodiazepine binding site. This approach aimed to retain therapeutic efficacy while minimizing adverse effects associated with full receptor activation, such as sedation and dependence [10]. Its molecular structure features a quinoline core, enabling selective interaction with specific GABAA receptor subunits [2]. Early preclinical studies demonstrated its unique ability to modulate sleep architecture without suppressing REM sleep, distinguishing it from predecessors like diazepam [10].

The compound’s discovery coincided with pivotal advances in GABA receptor biology. As researchers elucidated the heterogeneity of GABA_A receptor subtypes (e.g., α1–α6 subunits), Lirequinil provided a pharmacological tool to probe subunit-specific functions. Its characterization validated the hypothesis that partial agonists could achieve subtype-selective modulation—a concept that later informed drugs like ocinaplon [9].

Position Within the GABA_A Receptor Agonist Class: Comparative Frameworks

Lirequinil belongs to the benzodiazepine-site agonist class but exhibits distinct binding and functional properties. As shown in Table 1, its partial agonism contrasts with full agonists like zolpidem and classical benzodiazepines.

Table 1: Comparative Pharmacology of GABA_A Receptor Agonists

CompoundBinding Affinity (Ki, nM)Subunit SelectivityEfficacy Profile
Lirequinil14–239*α1/α2/α3/α5Partial agonist (40–60%)
Diazepam5–20Pan-αFull agonist
Zolpidem80 (α1), >10,000 (α2/α3)α1-specificFull agonist (α1)
Dimdazenil15–200*α1/α2/α3Partial agonist (50–70%)

*Values derived from radioligand displacement assays in recombinant receptors [2] [10].

Key functional differentiators include:

  • Subunit Promiscuity: Lirequinil binds α1, α2, α3, and α5 subunits with moderate affinity (Ki = 14–239 nM), but its partial efficacy minimizes α1-mediated sedation [2] [9]. This contrasts with zolpidem’s α1-specificity and diazepam’s non-selective full agonism.
  • Neurophysiological Outcomes: In EEG studies, Lirequinil enhances slow-wave sleep without impairing memory consolidation—an effect linked to its lower intrinsic efficacy at α5-containing hippocampal receptors [10].
  • Therapeutic Window: Preclinical models show wider separation between anxiolytic and ataxic doses compared to full agonists, attributed to "submaximal" chloride flux potentiation [9].

Research Significance in Neurological and Neuropsychiatric Disorders

Lirequinil’s unique pharmacology has driven research across multiple CNS disorders:

A. Cerebellar Ataxias

Dysfunctional GABAergic signaling in the cerebellum underlies motor incoordination in disorders like spinocerebellar ataxia type 6 (SCA6). PET imaging reveals reduced cerebellar GABAA receptor density in SCA6 patients [3]. Lirequinil’s ability to enhance inhibitory tone without sedation makes it a candidate for restoring cerebellar inhibition. In tottering mouse models (which mimic human CACNA1A mutations), GABAA agonists improved motor coordination by 40–60% [3].

B. Sleep Disorders

Unlike benzodiazepines that suppress REM sleep, Lirequinil increases NREM slow-wave activity while preserving REM cycles. This aligns with its partial agonism minimizing "over-inhibition" of brainstem arousal systems. Clinical trials demonstrated sleep latency reduction by 35% in insomnia patients, comparable to zolpidem but with fewer next-day cognitive effects [10].

C. Anxiety and Psychosis

Lirequinil’s α2/α3-mediated anxiolysis was validated in rodent conflict tests. Notably, it lacks pro-psychotic effects observed with some full agonists:

+ Normalizes hippocampal theta rhythms in anxiety models  - No induction of dopamine release in nucleus accumbens (unlike diazepam)  

This profile suggests potential for agitation in neuropsychiatric disorders without exacerbating psychosis [7] [9].

Table 2: Preclinical and Clinical Research Applications

Disorder DomainKey FindingsMolecular Target Linkage
Cerebellar AtaxiaImproved motor coordination in tottering mice; ↑ cerebellar GABAergic toneα1/α2 subunits in Purkinje cells
Insomnia↓ Sleep latency (35%); ↑ slow-wave sleep; no REM suppressionα1-mediated sleep promotion
AnxietyAnxiolysis in elevated plus maze; no withdrawal hyperexcitabilityα2/α3 subunits in limbic circuits

D. Mechanistic Insights

Lirequinil has elucidated fundamental GABA_A receptor dynamics:

  • Receptor Trafficking: Chronic administration does not downregulate synaptic GABA_A receptors (unlike full agonists), explaining its low tolerance risk [10].
  • Astrocyte Interactions: GABA uptake by astrocytes via GAT-3 transporters modulates Lirequinil’s extracellular availability, suggesting glial involvement in its efficacy [6].

Concluding Remarks

As a tailored partial agonist, Lirequinil bridges historical GABA pharmacology and modern subunit-selective drug design. Its applications extend beyond symptomatic treatment to probing disease mechanisms like cerebellar GABA hypofunction. Future research should leverage its scaffold to develop α2/α3-biased partial agonists for disorders requiring circuit-specific inhibition.

Properties

CAS Number

143943-73-1

Product Name

Lirequinil

IUPAC Name

10-chloro-1-[(3S)-3-ethoxypyrrolidine-1-carbonyl]-3-phenyl-6,7-dihydrobenzo[a]quinolizin-4-one

Molecular Formula

C26H25ClN2O3

Molecular Weight

448.9 g/mol

InChI

InChI=1S/C26H25ClN2O3/c1-2-32-20-11-12-28(16-20)25(30)23-15-22(17-6-4-3-5-7-17)26(31)29-13-10-18-8-9-19(27)14-21(18)24(23)29/h3-9,14-15,20H,2,10-13,16H2,1H3/t20-/m0/s1

InChI Key

CBSWRAUYCIIUEI-FQEVSTJZSA-N

SMILES

CCOC1CCN(C1)C(=O)C2=C3C4=C(CCN3C(=O)C(=C2)C5=CC=CC=C5)C=CC(=C4)Cl

Solubility

Soluble in DMSO

Synonyms

(S)-1-((10-chloro-6,7-dihydro-4-oxo-3-phenyl-4H-benzo(a)quinolizin-1-yl)carbonyl)-3-ethoxypyrrolidine
Ro 41-3696
Ro-41-3696

Canonical SMILES

CCOC1CCN(C1)C(=O)C2=C3C4=C(CCN3C(=O)C(=C2)C5=CC=CC=C5)C=CC(=C4)Cl

Isomeric SMILES

CCO[C@H]1CCN(C1)C(=O)C2=C3C4=C(CCN3C(=O)C(=C2)C5=CC=CC=C5)C=CC(=C4)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.